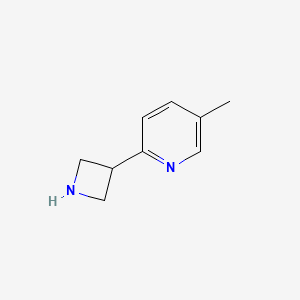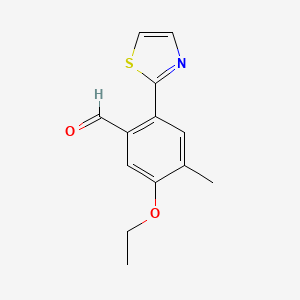
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. This compound is part of the boronic ester family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a dioxaborolane ring, makes it a valuable intermediate in various chemical processes.
作用机制
Mode of Action
It is known that similar compounds with a dioxaborolane structure have been used in various chemical reactions due to their unique properties .
Biochemical Pathways
Compounds with similar structures have been studied for their antioxidant activities . They were found to scavenge radicals in a dose-dependent manner, suggesting that they may play a role in oxidative stress pathways .
Result of Action
Based on the antioxidant activities of similar compounds, it can be hypothesized that this compound may have potential protective effects against oxidative stress .
Action Environment
It is known that factors such as ph and temperature can affect the antioxidant activities of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(pentyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the process.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions, leading to the formation of new boronic esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various boronic acids, borates, and substituted boronic esters, which are valuable intermediates in organic synthesis and pharmaceutical development.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It plays a role in the synthesis of boron-based pharmaceuticals, including anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-ethoxyphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-butoxyphenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific pentyloxy substituent, which imparts distinct physical and chemical properties. This substituent enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to its analogs with different alkoxy groups, this compound offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUBHQWDTIKAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)

![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)






